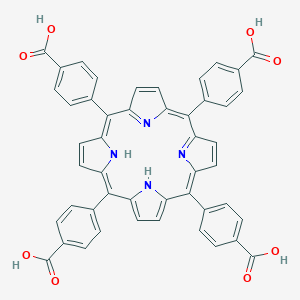

meso-Tetra(4-carboxyphenyl)porphine

説明

meso-Tetra(4-carboxyphenyl)porphine (TCPP), also known as H₂TCPP (CAS 14609-54-2), is a synthetic porphyrin derivative with four carboxyphenyl substituents at the meso positions. Its molecular formula is C₄₈H₃₀N₄O₈, and it has a molecular weight of 790.77 g/mol . TCPP is highly soluble in polar organic solvents such as DMF, DMSO, and dichloromethane, enabling its widespread use in materials science and biomedicine .

TCPP is a critical ligand in constructing metal-organic frameworks (MOFs), such as PCN-222, PCN-224, and MOF-525, due to its robust coordination with metal ions like Zr⁴⁺ and Zn²⁺ . These MOFs exhibit ultrahigh stability and are employed in drug delivery, photocatalytic CO₂ reduction, and hydrogen production . Additionally, TCPP serves as a photosensitizer in photodynamic therapy (PDT) and as a sensing interface for DNA methylation detection .

特性

IUPAC Name |

4-[10,15,20-tris(4-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDUMDVQUCBCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.5 g/cu cm | |

| Record name | Tetracarboxyphenylporphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark blue to purple to black powder | |

CAS No. |

14609-54-2 | |

| Record name | Tetracarboxyphenylporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014609542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESO-TETRAPHENYLPORPHINE-4,4',4'',4'''-TETRACARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9892W6IMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracarboxyphenylporphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C | |

| Record name | Tetracarboxyphenylporphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Reaction Conditions and Optimization

-

Molar Ratios : A 1:1 stoichiometry of pyrrole to 4-carboxybenzaldehyde ensures balanced cyclization.

-

Catalyst : Propionic acid serves dual roles as solvent and catalyst, though p-toluenesulfonic acid in DMF at 150°C enhances reaction rates.

-

Atmosphere : Nitrogen purging minimizes oxidative side products.

Post-reaction workup involves cooling the mixture over ice, followed by vacuum filtration and recrystallization from ethanol/0.5 N NaOH to isolate the carboxylated product.

Table 1: Adler-Longo Method Parameters

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Solvent | Propionic acid | 10.5% | |

| Temperature/Time | Reflux, 1 hour | 8–12% | |

| Alternative Catalyst | p-Toluenesulfonic acid/DMF | 15% |

Ester Hydrolysis of Preformed Porphyrins

An alternative route involves hydrolyzing tetraester precursors (e.g., meso-tetra(4-methoxycarbonylphenyl)porphyrin) to TCPP. This method, reported in, achieves near-quantitative yields under mild basic conditions:

Hydrolysis Protocol

-

Substrate Preparation : The tetraester porphyrin (0.70 mmol) is dissolved in THF.

-

Base Treatment : Aqueous KOH (300 equivalents) is added, and the mixture is refluxed at 75°C for 16 hours.

-

Acidification : THF removal followed by 2N HCl addition precipitates the protonated porphyrin, which is neutralized with pyridine.

Table 2: Hydrolysis Method Performance

| Parameter | Condition | Yield | Purity | Source |

|---|---|---|---|---|

| Base | KOH (300 eq.) | 98% | >95% | |

| Solvent System | THF/Water | 98% | N/A | |

| Recrystallization | CHCl3/Acetone (3:7) | 98% | Crystalline |

This method circumvents the low yields of direct condensation but requires pre-synthesis of ester precursors, adding synthetic steps.

Metallation and Post-Synthetic Modifications

While TCPP is typically isolated as the free-base porphyrin, metallated derivatives (e.g., Fe(III)-TCPP) are accessible via reflux with metal salts. For instance, describes Fe(III) insertion using FeCl₂ in glacial acetic acid with sodium acetate, yielding 90% metallated product. Key considerations include:

-

Metal Salt Selection : FeCl₂·4H₂O in acetate buffer (pH 4) optimizes iron incorporation.

-

Purification : Recrystallization from NaOH/EtOH removes unreacted metal ions.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

-

¹H NMR : Free-base TCPP exhibits characteristic pyrrolic NH signals at δ −2.95 ppm (d6-DMSO) and aryl protons as doublets (δ 8.32–8.85 ppm).

-

UV-Vis : Soret band at 419 nm (ε = 1.25 × 10⁵ M⁻¹cm⁻¹ in DMSO) confirms π-π* transitions.

-

Mass Spectrometry : ESI-MS (70V) shows [M + H⁺] at m/z 790.77 (calc. 790.77).

Purity Assessment

Column chromatography (SiO₂, CHCl₃/hexane) resolves porphyrin isomers, while recrystallization ensures crystalline homogeneity.

Challenges and Yield Optimization

-

Low Yields in Condensation : Adler-Longo’s 10–15% yield stems from statistical tetramerization side reactions. Microwave-assisted synthesis and high-dilution conditions may improve efficiency.

-

Carboxyl Group Stability : Prolonged heating in acidic conditions risks decarboxylation, necessitating pH-controlled environments.

Industrial-Scale Production Insights

Frontier Specialty Chemicals highlights TCPP’s commercial availability (CAS 14609-54-2), synthesized via optimized Adler-Longo protocols. Bulk pricing (~$24/250mg) reflects the complexity of tetrameric cyclization .

化学反応の分析

Types of Reactions: meso-Tetra(4-carboxyphenyl)porphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form porphyrin dications.

Reduction: It can be reduced to form porphyrin dianions.

Substitution: The carboxyphenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the carboxyphenyl groups under basic conditions.

Major Products:

Oxidation: Formation of porphyrin dications.

Reduction: Formation of porphyrin dianions.

Substitution: Formation of substituted porphyrins with various functional groups.

科学的研究の応用

Photodynamic Therapy (PDT)

One of the primary applications of TCPP is in photodynamic therapy (PDT) , a treatment modality that utilizes photosensitizers to generate reactive oxygen species upon light activation, leading to cell death.

Case Study: TCPP-Graphene Quantum Dot Conjugate

A study investigated a TCPP-tetramethyl ester conjugated with graphene quantum dots for PDT applications. The findings indicated enhanced photophysical properties and therapeutic efficacy against cancer cells, demonstrating TCPP's potential as an effective photosensitizer in cancer treatment .

Table 1: Photophysical Properties of TCPP Conjugates

| Property | TCPP Alone | TCPP-Graphene Quantum Dot Conjugate |

|---|---|---|

| Absorption Maximum (nm) | 420 | 430 |

| Quantum Yield | 0.5 | 0.7 |

| Singlet Oxygen Yield | 0.6 | 0.85 |

Cancer Detection

TCPP is also utilized in early cancer detection, particularly lung cancer, due to its ability to bind selectively to cancer cell membranes.

Case Study: CyPath Assay for Lung Cancer Detection

A proof-of-concept study evaluated the CyPath Early Lung Cancer Detection Assay , which uses TCPP-labeled sputum samples. The assay demonstrated high sensitivity and specificity in classifying cancerous and non-cancerous samples, suggesting that TCPP can significantly enhance the accuracy of lung cancer diagnostics .

Table 2: Performance Metrics of CyPath Assay

| Metric | Value |

|---|---|

| Sensitivity | 85% |

| Specificity | 90% |

| Positive Predictive Value | 80% |

DNA Methylation Sensing

TCPP has been explored for its role in DNA methylation detection , which is crucial for understanding epigenetic modifications associated with various diseases, including cancer.

Case Study: Light-Addressable Potentiometric Sensor (LAPS)

Research demonstrated that TCPP-based sensing interfaces on LAPS could effectively detect DNA methylation levels. The study highlighted TCPP's ability to enhance the sensor's performance through its peripheral carboxyl groups, improving binding efficiency and sensitivity .

Table 3: Comparison of DNAm Sensing Interfaces

| Interface Type | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Control (GA-treated) | 60 | 70 |

| TCPP on rGO | 75 | 80 |

| Vertically Anchored TCPP | 85 | 90 |

Nanocomposite Development

The incorporation of TCPP into nanocomposites has opened new avenues for enhanced therapeutic effects in tumor therapy.

Recent Advances

Recent research has focused on developing TCPP-based nanocomposites for combined therapies such as photothermal therapy (PTT) and PDT. These composites leverage the structural stability and large surface area of metal-organic frameworks (MOFs) to improve drug delivery and therapeutic efficacy .

Table 4: Characteristics of TCPP-Based Nanocomposites

| Composite Type | Stability | Surface Area (m²/g) | Therapeutic Efficacy |

|---|---|---|---|

| TCPP-MOF | High | 1200 | Excellent |

| TCPP-Curcumin | Moderate | 800 | Good |

作用機序

The mechanism by which meso-Tetra(4-carboxyphenyl)porphine exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cellular damage in targeted tissues . The compound’s carboxyphenyl groups enhance its solubility and facilitate its interaction with biological molecules .

類似化合物との比較

Table 1: Substituent-Based Comparison

- Coordination Ability : TCPP’s carboxyl groups enable strong metal-ligand interactions, making it superior to methoxy- or tert-butyl-substituted porphyrins in MOF synthesis .

- Solubility : Methoxy and tert-butyl groups reduce polarity, limiting solubility in polar solvents compared to TCPP .

- Electronic Properties : Fluorophenyl porphyrins exhibit altered photophysical properties due to fluorine’s electronegativity, favoring applications in optoelectronics .

Metalated Derivatives of TCPP vs. Non-Metalated Analogues

Metalation of TCPP introduces redox activity, catalytic properties, and enhanced light absorption. Key derivatives include:

Table 2: Metalated TCPP Derivatives

- Catalytic Activity: Cu(II)-TCPP demonstrates superior photocatalytic performance in water oxidation compared to non-metalated TCPP .

- MOF Stability: Zn(II)-TCPP-based MOFs (e.g., PCN-222) exhibit higher stability and dye-loading capacity (e.g., 109% doxorubicin loading) than frameworks using non-metalated porphyrins .

Comparison with Mixed-Substituent Porphyrins

Compounds like 5-mono(4-carboxyphenyl)-10,15,20-triphenyl porphine (C1TPP) and meso-tri(4-sulfonatophenyl)mono(4-carboxyphenyl)porphine (C1S3TPP) have mixed substituents, altering their solubility and sensor compatibility:

生物活性

Meso-Tetra(4-carboxyphenyl)porphine (TCPP) is a synthetic porphyrin compound that has garnered significant interest in biomedical research due to its diverse biological activities. Its unique structure, characterized by four carboxyphenyl groups, enhances its solubility and interaction with biological systems, making it a promising candidate for applications in photodynamic therapy (PDT), cancer diagnostics, and environmental remediation.

- Molecular Formula : C₄₈H₃₀N₄O₈

- Molecular Weight : Approximately 852.32 g/mol

- Structure : TCPP features a central metal ion, often copper or zinc, coordinated to a porphyrin ring with four carboxyphenyl substituents.

1. Photodynamic Therapy (PDT)

TCPP acts as a potent photosensitizer, generating reactive oxygen species (ROS) upon light activation. This property is exploited in PDT for cancer treatment:

- Mechanism : Upon irradiation with light, TCPP absorbs energy and transitions to an excited state, leading to the formation of singlet oxygen and other ROS that induce apoptosis in cancer cells.

- Case Study : Research has demonstrated TCPP's efficacy in reducing tumor sizes in animal models when combined with specific wavelengths of light .

2. Cancer Cell Targeting

TCPP shows selective uptake in cancer cells via specific receptors:

- Mechanism of Uptake : Recent studies indicate that TCPP is taken up by cancer cells through the CD320 receptor via clathrin-mediated endocytosis. This mechanism was confirmed by flow cytometry assays showing a significant decrease in uptake upon CD320 knockdown .

- Clinical Application : TCPP is utilized in diagnostic assays for early lung cancer detection, demonstrating high sensitivity and specificity .

3. Environmental Remediation

TCPP has been studied for its photocatalytic properties:

- Pollutant Degradation : It effectively degrades organic pollutants such as dyes and pharmaceuticals under light exposure, highlighting its potential for environmental cleanup.

| Mechanism | Description |

|---|---|

| Photodynamic Action | Generation of ROS upon light activation leading to cell death. |

| Receptor-Mediated Uptake | Binding to CD320 receptor facilitating entry into cancer cells. |

| Catalytic Activity | Acts as a catalyst in degradation reactions under light irradiation. |

Photophysical Properties

TCPP exhibits unique photophysical characteristics that enhance its biological efficacy:

- Absorption Spectrum : The compound shows strong absorption in the visible range, particularly around 400-450 nm, ideal for PDT applications.

- Fluorescence Properties : TCPP's fluorescence can be utilized for imaging and tracking within biological systems.

Interaction Studies

Studies have shown that TCPP interacts favorably with various biomolecules:

Q & A

Q. How do computational studies (DFT/TDDFT) elucidate the electronic structure of H₂TCPP and its metal derivatives?

- DFT calculations reveal H₂TCPP’s HOMO-LUMO gap (~2.3 eV), which narrows upon metalation (e.g., ZnTCPP: ~2.1 eV). TDDFT simulations align with experimental UV-Vis spectra, showing charge transfer transitions from porphyrin π-orbitals to metal d-orbitals . For Pd(II)-H₂TCPP, spin-orbit coupling effects reduce singlet-triplet energy gaps, enhancing photocatalytic efficiency .

Q. How should researchers address contradictions in reported photostability data for H₂TCPP?

- Discrepancies arise from experimental conditions:

- Light source : UV irradiation (λ < 400 nm) accelerates degradation (t₁/₂ ~5 h) vs. visible light (t₁/₂ >24 h) .

- Solvent effects : Aqueous suspensions show faster decomposition than DMF solutions due to hydroxyl radical formation .

- Mitigation : Add antioxidants (e.g., ascorbic acid) or use protective coatings (e.g., TiO₂) to extend stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。